molecular formula C9H17N3O4 B2914906 tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate CAS No. 388630-68-0

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate

Cat. No. B2914906
CAS RN: 388630-68-0
M. Wt: 231.252
InChI Key: IJQRYEPGZZLZEY-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, is available in the NIST Chemistry WebBook . The structure of the specific compound you’re asking about may be similar, but with additional functional groups attached.


Chemical Reactions Analysis

Tert-butyl carbamates can react with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For tert-butyl carbamate, it has a molecular weight of 117.1463 . The specific properties of “tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate” would depend on its exact structure.

Safety and Hazards

The safety and hazards of a compound also depend on its structure. For example, di-tert-butyl dicarbonate, a related compound, is very toxic on inhalation . The specific safety and hazards of “tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate” would depend on its exact structure and should be determined through appropriate testing.

Mechanism of Action

Target of Action

Tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate, also known as tert-Butyl carbamate, is a compound that primarily targets the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds . The deprotection process is facilitated by oxalyl chloride in methanol and takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways related to the synthesis of various organic compounds. The removal of the N-Boc group allows for the formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s molecular weight is 1171463 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the production of deprotected tert-butyl carbamates . These compounds can be used in the synthesis of various organic compounds, including those with medicinal properties .

Action Environment

The action of tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate is influenced by environmental factors such as temperature and solvent conditions . The deprotection process takes place under room temperature conditions and requires the presence of oxalyl chloride in methanol .

properties

IUPAC Name

tert-butyl N-[2-(2-acetylhydrazinyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-6(13)11-12-7(14)5-10-8(15)16-9(2,3)4/h5H2,1-4H3,(H,10,15)(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQRYEPGZZLZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate

Synthesis routes and methods

Procedure details

Under N2 atmosphere, to a dichloromethane 10 mL solution of N-tert-butyloxycarbonyl-glycine (500 mg, 2.85 mmol) was added EEDQ (706 mg, 2.85 mmol). After stirring for 15 min, to it was added acethydrazide (260 mg, 3.51 mmol) and stirring continued at rt overnight. The precipitate was collected by suction filtration to give the title compound as white fluffy solid (496 mg).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
706 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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